N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent with antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the ethoxyphenyl and benzenesulfonamide groups. Common reagents used in these reactions include ethyl bromide, toluene, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Oxazole Derivatives: Compounds with similar oxazole rings that exhibit various biological activities.
Uniqueness
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-31-25-13-9-8-12-24(25)28(33(29,30)22-10-6-5-7-11-22)18-23-20(3)32-26(27-23)21-16-14-19(2)15-17-21/h5-17H,4,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARBAMRQFOPZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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